molecular formula C24H34N2O6 B329359 1-(2,3,4-Trimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine

1-(2,3,4-Trimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No.: B329359
M. Wt: 446.5 g/mol
InChI Key: UIJGCQYKSNVUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3,4-Trimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of multiple methoxy groups on the benzyl rings suggests potential interactions with biological targets, making this compound of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4-Trimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4,5-trimethoxybenzyl chloride and 2,3,4-trimethoxybenzyl chloride.

    Formation of Piperazine Core: The piperazine core is formed by reacting piperazine with the benzyl chlorides in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions for several hours.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysts: Employing catalysts to lower reaction temperatures and increase reaction rates.

    Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4-Trimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl groups can be reduced to form the corresponding piperazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce piperazine derivatives with reduced benzyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets. The methoxy groups on the benzyl rings may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4,5-Trimethoxy-benzyl)-piperazine: Lacks the additional benzyl group, potentially altering its biological activity.

    4-(2,3,4-Trimethoxy-benzyl)-piperazine: Similar structure but with different substitution patterns on the benzyl rings.

    1-(3,4-Dimethoxy-benzyl)-4-(2,3,4-trimethoxy-benzyl)-piperazine: Contains fewer methoxy groups, which may affect its chemical reactivity and biological interactions.

Uniqueness

1-(2,3,4-Trimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine is unique due to the presence of multiple methoxy groups on both benzyl rings, which can influence its solubility, reactivity, and interactions with biological targets. This makes it a valuable compound for exploring structure-activity relationships in medicinal chemistry.

Properties

Molecular Formula

C24H34N2O6

Molecular Weight

446.5 g/mol

IUPAC Name

1-[(2,3,4-trimethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C24H34N2O6/c1-27-19-8-7-18(22(30-4)24(19)32-6)16-26-11-9-25(10-12-26)15-17-13-20(28-2)23(31-5)21(14-17)29-3/h7-8,13-14H,9-12,15-16H2,1-6H3

InChI Key

UIJGCQYKSNVUFM-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC

Origin of Product

United States

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